molecular formula C14H26O4 B1296000 Diethyl 2-heptylmalonate CAS No. 607-83-0

Diethyl 2-heptylmalonate

Cat. No. B1296000
CAS RN: 607-83-0
M. Wt: 258.35 g/mol
InChI Key: HIJIXCXMVYTMCY-UHFFFAOYSA-N
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Description

Diethyl 2-heptylmalonate is a chemical compound with the molecular formula C14H26O4 . It is primarily used for research and development purposes .


Synthesis Analysis

Diethyl 2-heptylmalonate can be synthesized from diethyl malonate . Diethyl malonate is a versatile compound that can be used to synthesize a variety of other compounds, including chiral halogenated acetic acids .


Molecular Structure Analysis

The molecular structure of Diethyl 2-heptylmalonate consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 258.35 .


Chemical Reactions Analysis

As a derivative of diethyl malonate, Diethyl 2-heptylmalonate can be combined with urea under the action of a strong base to form a barbiturate . In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide .


Physical And Chemical Properties Analysis

Diethyl 2-heptylmalonate is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . The compound has a molecular weight of 258.35 .

Scientific Research Applications

Synthesis Applications

  • Building Block in Organic Synthesis : Diethyl 2-fluoromalonate ester, closely related to diethyl 2-heptylmalonate, has been used as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. This involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates and a series of reactions like decarboxylation, esterification, and reductive cyclisation (Harsanyi et al., 2014).

  • Intermediate in Pharmaceutical Synthesis : Diethyl 2-(2-chloronicotinoyl)malonate, a compound in the same family, acts as a nitrogen-containing water-soluble carboxylic acid and is an important intermediate in the synthesis of small molecule anticancer drugs (Xiong et al., 2018).

  • Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate, a variant of diethyl 2-heptylmalonate, has been utilized for synthesizing substituted aryl N-Boc-aminomalonates and subsequently hydrolyzed to produce arylglycines, which are useful in pharmaceutical applications (Calí & Begtrup, 2004).

Safety And Hazards

Diethyl 2-heptylmalonate is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting . If the compound is inhaled or comes into contact with the skin or eyes, medical attention should be sought immediately .

properties

IUPAC Name

diethyl 2-heptylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJIXCXMVYTMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277092
Record name Diethyl 2-heptylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-heptylmalonate

CAS RN

607-83-0
Record name 607-83-0
Source DTP/NCI
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Record name Diethyl 2-heptylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL HEPTYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HV Dang, B Knobloch, NS Habib… - Journal of …, 2005 - Wiley Online Library
… Diethyl 2-heptylmalonate (2i) was prepared from 1-bromoheptane and diethyl malonate as described in ref. [20]. Diethyl 2-octadecylmalonate (2j) was prepared from 1-bro…
Number of citations: 23 onlinelibrary.wiley.com
XJ Wang, Y Su, R Li, P Gu - The Journal of Organic Chemistry, 2018 - ACS Publications
A designed Tf 2 O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids was demonstrated. Tf 2 O was used as an activation reagent for the carboxylic acid…
Number of citations: 11 pubs.acs.org
R Effenberger - 1973 - search.proquest.com
In section (I) of this thesis, the structure of phomazarin, an aza-anthraquinone elaborated by the imperfect fungus Pyrenochaeta terrestris (Hansen) Gorenz et C; J., is re-examined. The …
Number of citations: 1 search.proquest.com

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